molecular formula C25H27N3O4S B2580071 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one CAS No. 670271-33-7

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one

Cat. No.: B2580071
CAS No.: 670271-33-7
M. Wt: 465.57
InChI Key: CRSQQGPKRXOXSQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an amino group, a methoxyphenyl group, a morpholine ring, and a dihydrothieno[2,3-b]quinolinone structure. These features suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. The presence of a dihydrothieno[2,3-b]quinolinone structure indicates a fused ring system, which could have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the amino group could participate in acid-base reactions, while the morpholine ring could potentially undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the carbonyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those structurally related to the specified compound, have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives revealed their potential as effective corrosion inhibitors against the corrosion of iron, employing quantum chemical and molecular dynamics simulation approaches. These studies demonstrate the correlation between corrosion inhibition and various global reactivity descriptors, offering insights into the mechanisms behind their protective effects on metals (Şaban Erdoğan et al., 2017).

Anticancer Activities

Research into quinoline derivatives has also extended into the realm of anticancer activity. Certain derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including cervical epithelioid carcinoma and oral squamous cell carcinoma. These studies underscore the therapeutic potential of quinoline derivatives in cancer treatment, showcasing their ability to inhibit cell proliferation and induce apoptosis in cancer cells (C. Tseng et al., 2006; C. Tseng et al., 2013).

Antimicrobial and Antifungal Properties

The synthesis and evaluation of novel quinoline derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been tested against a range of bacterial and fungal strains, indicating their potential as effective agents in combating microbial and fungal infections (H. Bektaş et al., 2007).

Antioxidant Properties

Quinoline derivatives have also been explored for their antioxidant properties. Studies focusing on the structure-activity relationship of these compounds have identified certain quinoline-fused structures capable of quenching radicals and inhibiting DNA oxidation. This research highlights the potential of quinoline derivatives in protecting against oxidative stress, a key factor in various diseases and aging processes (G. Xi et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its interactions with biological systems .

Properties

IUPAC Name

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-25(2)12-16-19(17(29)13-25)18(14-4-6-15(31-3)7-5-14)20-21(26)22(33-23(20)27-16)24(30)28-8-10-32-11-9-28/h4-7H,8-13,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSQQGPKRXOXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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